N-(2-methoxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
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Overview
Description
This compound belongs to the class of quinolines, which are heterocyclic compounds containing a benzene ring fused to a pyridine ring . Quinolines have been studied for their potential medicinal properties, including anti-proliferative, apoptotic inducers, and Pim-1 kinase inhibitors .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinoline derivatives are generally synthesized through various methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses . These methods involve the reaction of anilines with various carbonyl compounds .Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a fused benzene and pyridine ring. The presence of various substituents on the rings can significantly influence the compound’s properties and biological activity .Chemical Reactions Analysis
Quinolines exhibit chemical reactivity similar to both benzene and pyridine ring systems, undergoing nucleophilic and electrophilic substitution reactions .Mechanism of Action
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by quinoline derivatives, there is significant interest in the development of new quinoline-based compounds for potential therapeutic applications . Future research may focus on the synthesis of novel quinoline derivatives and the exploration of their biological activities.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-methyl-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10-8-11-4-3-5-12-14(11)18(10)9-13(15(12)19)16(20)17-6-7-21-2/h3-5,9-10H,6-8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYFASMFFPKPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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